molecular formula C10H15NO2 B3120613 2-(3-Ethoxyphenoxy)-ethylamine CAS No. 26690-41-5

2-(3-Ethoxyphenoxy)-ethylamine

Cat. No.: B3120613
CAS No.: 26690-41-5
M. Wt: 181.23 g/mol
InChI Key: KZSGMQUQZQZSKC-UHFFFAOYSA-N
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Description

2-(3-Ethoxyphenoxy)-ethylamine is an organic compound with the molecular formula C10H15NO2 It features an ethoxy group attached to a phenoxy ring, which is further connected to an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxyphenoxy)-ethylamine typically involves the reaction of 3-ethoxyphenol with ethylene oxide, followed by the introduction of an amine group. One common method involves the nucleophilic substitution reaction where 3-ethoxyphenol reacts with ethylene oxide in the presence of a base to form 2-(3-ethoxyphenoxy)ethanol. This intermediate is then treated with ammonia or an amine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperatures and pressures to ensure high yields and purity. Catalysts and solvents may be used to optimize the reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxyphenoxy)-ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield ethoxybenzaldehyde or ethoxybenzoic acid, while nitration of the phenoxy ring can produce nitro-2-(3-ethoxyphenoxy)-ethylamine .

Scientific Research Applications

2-(3-Ethoxyphenoxy)-ethylamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Ethoxyphenoxy)-ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity, while the phenoxy ring provides stability and potential for further functionalization. The ethylamine chain allows for interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(3-ethoxyphenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-12-9-4-3-5-10(8-9)13-7-6-11/h3-5,8H,2,6-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSGMQUQZQZSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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